

Chemical and physical properties of Poricoic Acid H

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Compound of Interest

Compound Name: *Poricoic Acid H*

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Poricoic Acid H: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid H is a lanostane-type triterpenoid isolated from the medicinal fungus *Poria cocos* (also known as *Wolfiporia cocos*).^[1] As a member of the poricoic acid family, it shares a common structural scaffold with other related compounds such as Poricoic Acid A, B, and G, which have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a detailed overview of the known chemical and physical properties of **Poricoic Acid H**, alongside experimental protocols and signaling pathway information derived from studies on the closely related and more extensively researched Poricoic Acid A, which serves as a valuable proxy for understanding its potential biological functions.

Chemical and Physical Properties

While extensive experimental data for **Poricoic Acid H** is limited, its fundamental properties have been computed and are available through public databases. These, along with data for related compounds, provide a solid foundation for research applications.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₃₁ H ₄₈ O ₅	PubChem[1]
Molecular Weight	500.7 g/mol	PubChem[1]
IUPAC Name	(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid	PubChem[1]
CAS Number	415724-85-5	PubChem[1]
Topological Polar Surface Area	94.8 Å ²	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
XLogP3	6.7	PubChem[1]

Solubility Data

Quantitative solubility data for **Poricoic Acid H** is not readily available. However, based on the properties of related triterpenoids like Poricoic Acid A and B, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][3]

Solvent	Solubility (Poricoic Acid A)	Source
DMSO	100 mg/mL (200.52 mM)	Selleck Chemicals

Solvent	Solubility (Poricoic Acid B)	Source
DMSO	22.5 mg/mL (46.42 mM)	TargetMol[2]

Spectroscopic Data

Detailed spectroscopic data for **Poricoic Acid H** is limited. The following provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related poricoic acids.

Mass Spectrometry (MS)

While a detailed mass spectrum for **Poricoic Acid H** is not publicly available, electrospray ionization (ESI-MS) of the related Poricoic Acid A provides expected fragmentation patterns.

Ionization Mode	Precursor Ion (m/z) [M+H] ⁺	Major Fragment Ions (m/z)	Compound
Positive ESI	499.3418	481.331, 463.3222	Poricoic Acid A

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Poricoic Acid H** would be complex, characteristic of a lanostane-type triterpenoid. Key expected signals would include:

- ¹H NMR: Multiple methyl singlets, olefinic protons corresponding to the prop-1-en-2-yl and methyldeneheptanoic acid moieties, and a complex pattern of overlapping methylene and methine protons in the aliphatic region.
- ¹³C NMR: Signals for two carboxylic acid carbons, several sp² carbons of the double bonds, a hydroxyl-bearing carbon, and a large number of sp³ carbons corresponding to the triterpenoid core.

Infrared (IR) Spectroscopy

The IR spectrum of **Poricoic Acid H** is expected to show characteristic absorption bands for its functional groups:

- O-H stretch: A broad band in the region of 3300-2500 cm^{-1} characteristic of the carboxylic acid hydroxyl group.
- C-H stretch: Bands below 3000 cm^{-1} for aliphatic C-H bonds and potentially weak bands above 3000 cm^{-1} for vinylic C-H bonds.
- C=O stretch: A strong absorption band around 1700 cm^{-1} corresponding to the carboxylic acid carbonyl groups.
- C=C stretch: A medium intensity band in the 1640-1680 cm^{-1} region.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **Poricoic Acid H**, the following methodologies are based on those developed for the closely related Poricoic Acid A. These protocols provide a robust starting point for the isolation, purification, and biological evaluation of **Poricoic Acid H**.

Isolation and Purification of Poricoic Acids from *Poria cocos*

This protocol describes a general method for extracting and purifying poricoic acids from the dried sclerotium of *Poria cocos*.

- Extraction:
 - The dried and powdered sclerotium of *Poria cocos* is extracted with 95% ethanol at room temperature.
 - The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
 - The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, enriched with triterpenoids, is collected.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate

fractions based on polarity.

- Preparative High-Performance Liquid Chromatography (prep-HPLC): Fractions containing the desired poricoic acids are further purified by prep-HPLC on a C18 column with a mobile phase of methanol and water (containing 0.1% formic acid) to yield the pure compounds.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of a poricoic acid on protein expression in a target signaling pathway, for instance, the MEK/ERK pathway in cancer cell lines.

- Cell Culture and Treatment: Culture relevant cell lines (e.g., H460 lung cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of the poricoic acid for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-MEK, MEK, phospho-ERK, ERK, and a loading control like β -actin) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

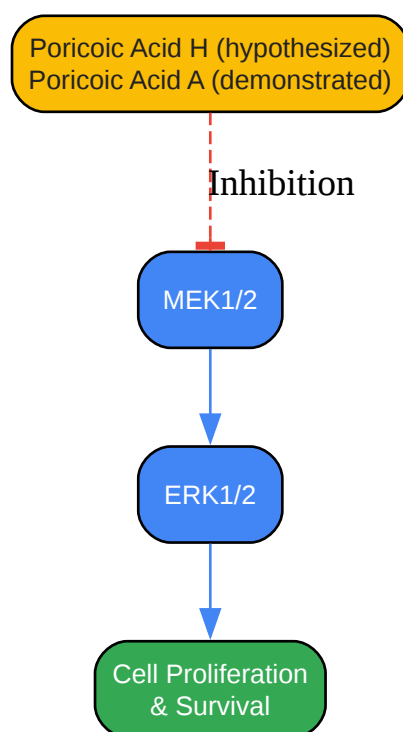
Biological Activities and Signaling Pathways

While research on **Poricoic Acid H** is still emerging, initial studies indicate it possesses biological activity. A study on the inhibition of tumor-promoting effects by various lanostane-type triterpenes demonstrated that both Poricoic Acids G and H exhibited inhibitory activity.[4]

More extensive research on the closely related Poricoic Acid A has revealed significant anti-cancer, anti-inflammatory, and anti-fibrotic properties, which are mediated through the modulation of several key signaling pathways.[5][6][7] These findings suggest that **Poricoic Acid H** may have similar therapeutic potential.

Anti-Cancer Activity (based on Poricoic Acid A)

Poricoic Acid A has been shown to inhibit the growth of lung cancer cells by targeting the MEK/ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

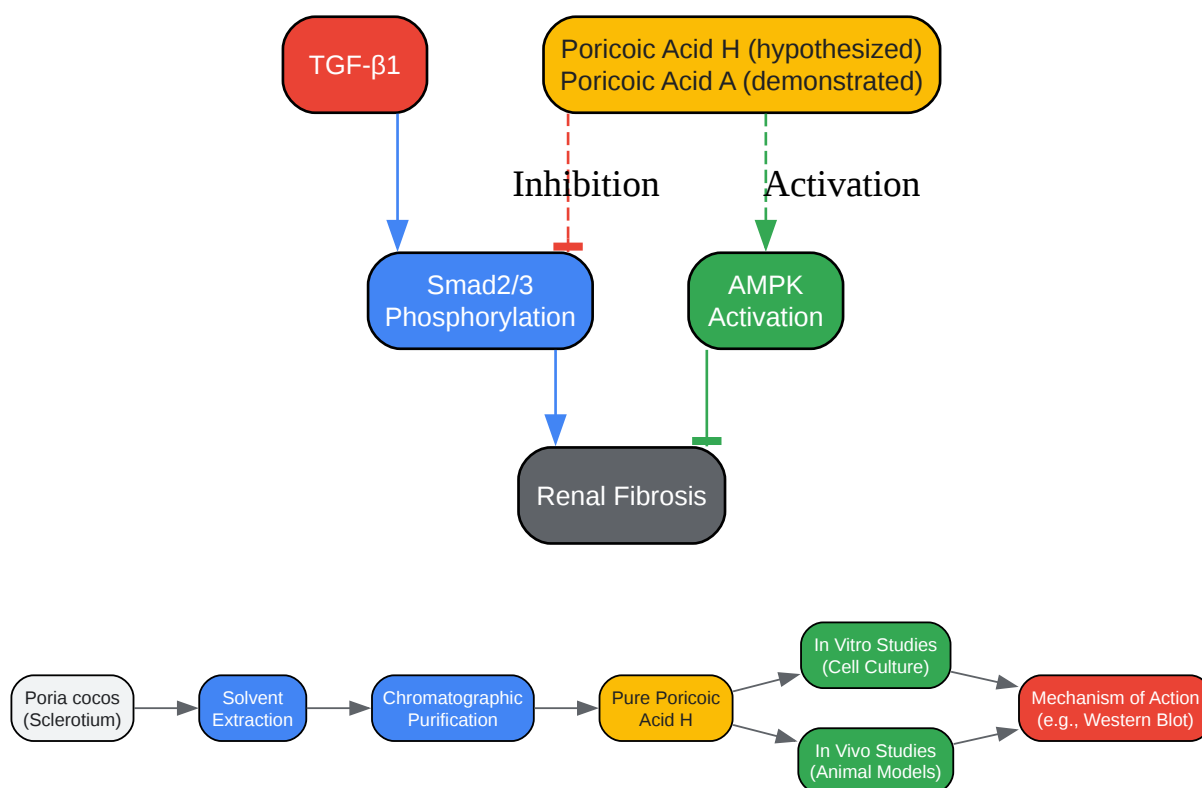


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Poricoic Acid A inhibits the MEK/ERK signaling pathway.

Anti-Fibrotic Activity (based on Poricoic Acid A)

Poricoic Acid A has demonstrated anti-fibrotic effects in models of renal fibrosis by modulating the TGF- β /Smad and AMPK signaling pathways.[8][9] TGF- β is a key cytokine that promotes fibrosis, while AMPK is a central regulator of cellular energy homeostasis with protective effects against fibrosis.



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